molecular formula C13H10O B11910467 Furan, 2-(1H-inden-2-yl)- CAS No. 154264-93-4

Furan, 2-(1H-inden-2-yl)-

Cat. No.: B11910467
CAS No.: 154264-93-4
M. Wt: 182.22 g/mol
InChI Key: JSNNMFXWNFUSBV-UHFFFAOYSA-N
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Description

2-(1H-inden-2-yl)furan is an organic compound that features both an indene and a furan ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-inden-2-yl)furan typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-indanone with furan in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 2-(1H-inden-2-yl)furan are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-inden-2-yl)furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(1H-inden-2-yl)furan-3-one, while reduction could produce 2-(1H-inden-2-yl)tetrahydrofuran.

Scientific Research Applications

2-(1H-inden-2-yl)furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1H-inden-2-yl)furan exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-inden-2-yl)pyrrole
  • 2-(1H-inden-2-yl)thiophene
  • 2-(1H-inden-2-yl)benzofuran

Uniqueness

2-(1H-inden-2-yl)furan is unique due to the combination of the indene and furan rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and biological activity compared to its analogs.

Properties

CAS No.

154264-93-4

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1H-inden-2-yl)furan

InChI

InChI=1S/C13H10O/c1-2-5-11-9-12(8-10(11)4-1)13-6-3-7-14-13/h1-8H,9H2

InChI Key

JSNNMFXWNFUSBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=CC=CO3

Origin of Product

United States

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